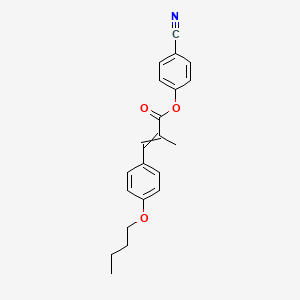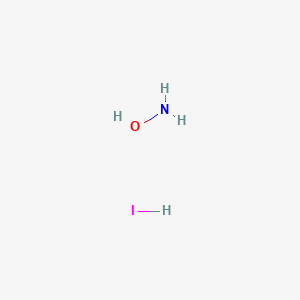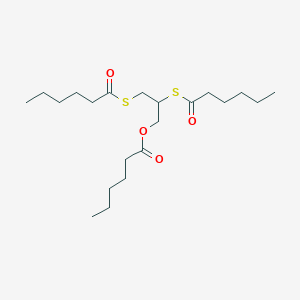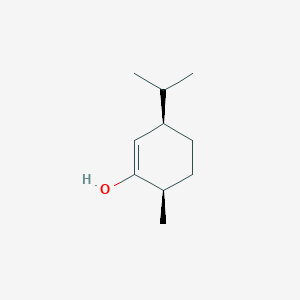
Phenyl(prop-2-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of a phenyl group and a prop-2-en-1-yl group bonded to a mercury atom Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)mercury can be synthesized through the reaction of phenylmercury chloride with prop-2-en-1-yl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. The use of automated systems helps in maintaining the required temperature and inert atmosphere, ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Reduction reactions can convert it to phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: The phenyl or prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.
Major Products:
Oxidation: Phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl(prop-2-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a compound of interest for studying mercury toxicity and developing therapeutic agents.
Comparación Con Compuestos Similares
Phenylmercury chloride: Similar structure but lacks the prop-2-en-1-yl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Uniqueness: Phenyl(prop-2-en-1-yl)mercury is unique due to the presence of both a phenyl and a prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
60077-36-3 |
|---|---|
Fórmula molecular |
C9H10Hg |
Peso molecular |
318.77 g/mol |
Nombre IUPAC |
phenyl(prop-2-enyl)mercury |
InChI |
InChI=1S/C6H5.C3H5.Hg/c1-2-4-6-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
Clave InChI |
IOEOQENKWXJIHK-UHFFFAOYSA-N |
SMILES canónico |
C=CC[Hg]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
